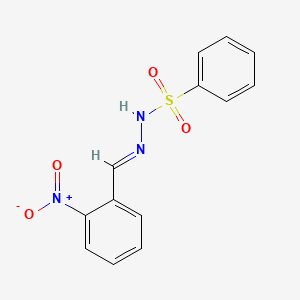

N'-(2-nitrobenzylidene)benzenesulfonohydrazide

Descripción general

Descripción

Synthesis Analysis

NBBSH and its derivatives are typically synthesized through a condensation method involving nitrobenzaldehyde and benzenesulfonylhydrazine reactants. This process yields compounds in low to moderate yields, which can crystallize in various solvents like methanol, acetone, ethyl acetate, and ethanol. These derivatives are thoroughly characterized using spectroscopic techniques, including Fourier transform infrared spectroscopy (FTIR), ultraviolet-visible spectroscopy (UV-Vis), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy. The molecular structures of these derivatives have been confirmed by single crystal X-ray diffraction methods (Hussain et al., 2017).

Molecular Structure Analysis

The molecular structure of NBBSH derivatives is confirmed using single crystal X-ray diffraction, revealing detailed insights into their geometric configurations, bond lengths, angles, and overall molecular architecture. This structural characterization is crucial for understanding the compound's reactivity and interaction with various analytes, particularly in sensor applications (Hussain et al., 2017).

Chemical Reactions and Properties

NBBSH derivatives have been utilized in developing sensors for detecting heavy metal ions like mercury (Hg2+) and yttrium (Y3+). Their chemical reactivity towards these ions is attributed to the specific structural features that facilitate interaction and binding with the metal ions, leading to measurable electrical signal changes. These reactions and properties underline the compounds' suitability for sensitive and selective detection applications (Hussain et al., 2017).

Physical Properties Analysis

The physical properties, including solubility in various solvents, crystallinity, and melting points of NBBSH derivatives, are closely linked to their molecular structures and have been thoroughly analyzed using X-ray crystallography and spectroscopic methods. These properties are essential for their practical application in sensor development and other fields of chemistry (Hussain et al., 2017).

Chemical Properties Analysis

The chemical properties of NBBSH derivatives, such as their reactivity towards heavy metal ions, are fundamentally important for their application in sensor development. Their ability to selectively bind to specific ions like Hg2+ and Y3+ is a key feature that allows for the development of highly sensitive and selective sensors. This selectivity and sensitivity are achieved through the specific molecular configurations and functional groups present in the NBBSH derivatives (Hussain et al., 2017).

Aplicaciones Científicas De Investigación

1. Sensor Development

NBBSH derivatives have been synthesized and characterized for potential use in detecting heavy metal ions, such as mercury (Hg2+) and yttrium ion (Y3+). These sensors demonstrate high sensitivity, selectivity, and stability, making them suitable for environmental monitoring and safety applications.

- Hg2+ Sensor : A study by Hussain et al. (2017) developed a Hg2+ sensor based on NBBSH derivatives. This sensor showed high sensitivity and a broad linear dynamic range, with successful application in measuring Hg2+ in water samples (Hussain et al., 2017).

- Y3+ Sensor : Another study by Hussain et al. (2017) focused on developing a sensor for yttrium ion (Y3+), using NBBSH derivatives. This sensor exhibited good electrochemical performance and was applied to measure Y3+ in industrial effluent and real water samples (Hussain et al., 2017).

2. Crystal Structure Analysis

NBBSH and its derivatives have been studied for their crystal structures, providing insights into their molecular configurations and interactions. This is crucial for understanding their chemical properties and potential applications.

- Hirshfeld Surface Analysis : Salian et al. (2018) conducted a study on the crystal structure and Hirshfeld surface analysis of NBBSH derivatives. This analysis helps in understanding the effects of substituents on the structural parameters of these compounds (Salian et al., 2018).

3. Antimicrobial Applications

NBBSH compounds have also been explored for their antimicrobial properties, potentially contributing to medical and pharmaceutical research.

- Antimicrobial Activity : A study by Lei et al. (2015) synthesized a series of hydrazone compounds derived from NBBSH and evaluated their antibacterial activity against various bacterial strains, showing promising results (Lei et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c17-16(18)13-9-5-4-6-11(13)10-14-15-21(19,20)12-7-2-1-3-8-12/h1-10,15H/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMNFBBXCNFAJN-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)

![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)

![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)